molecular formula C17H18N2O3S B10977774 N-[4-(2,3-dihydro-1H-inden-5-ylsulfamoyl)phenyl]acetamide

N-[4-(2,3-dihydro-1H-inden-5-ylsulfamoyl)phenyl]acetamide

Cat. No.: B10977774
M. Wt: 330.4 g/mol
InChI Key: MEZXXIMWYSOFSS-UHFFFAOYSA-N
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Description

N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an indene moiety, a sulfonyl group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the indene derivative. The indene moiety can be synthesized through a Diels-Alder reaction followed by hydrogenation. The sulfonylation of the indene derivative is achieved using sulfonyl chlorides under basic conditions. Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride or acetyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)METHYL]PHENYL}ACETAMIDE: Similar structure but with a methyl group instead of a sulfonyl group.

    N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]PHENYL}ACETAMIDE: Similar structure but with a carbonyl group instead of a sulfonyl group.

Uniqueness

N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE is unique due to its combination of an indene moiety, a sulfonyl group, and an acetamide group. This unique structure imparts specific chemical reactivity and bioactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-(2,3-dihydro-1H-inden-5-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C17H18N2O3S/c1-12(20)18-15-7-9-17(10-8-15)23(21,22)19-16-6-5-13-3-2-4-14(13)11-16/h5-11,19H,2-4H2,1H3,(H,18,20)

InChI Key

MEZXXIMWYSOFSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2

solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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